8-Oxobicyclo[3.2.1]octane-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Oxobicyclo[321]octane-3-carboxylic acid is a bicyclic organic compound with the molecular formula C9H12O3 It is characterized by a unique structure that includes a bicyclo[321]octane core with an oxo group at the 8-position and a carboxylic acid group at the 3-position
Preparation Methods
The synthesis of 8-Oxobicyclo[3.2.1]octane-3-carboxylic acid can be achieved through several methods. One efficient method involves the gold(I)-catalyzed tandem 1,3-acyloxy migration/Ferrier rearrangement of glycal-derived 1,6-enyne bearing propargylic carboxylates . This method allows for the preparation of enantiomerically pure 8-oxabicyclo[3.2.1]octanes, which can then undergo further transformations to yield the desired compound.
Another approach involves a tandem C–H oxidation/oxa-[3,3] Cope rearrangement/aldol reaction of allylic silylethers promoted by tempo oxoammonium tetrafluoroborate and zinc bromide . This method provides an efficient route to construct 8-oxabicyclo[3.2.1]octanes and their analogs with a wide substrate scope.
Chemical Reactions Analysis
8-Oxobicyclo[3.2.1]octane-3-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like tempo oxoammonium tetrafluoroborate and reducing agents such as lithium aluminum hydride. The compound can also participate in substitution reactions with nucleophiles, leading to the formation of various derivatives.
For example, the gold(I)-catalyzed tandem 1,3-acyloxy migration/Ferrier rearrangement of glycal-derived 1,6-enyne bearing propargylic carboxylates results in the formation of enantiomerically pure 8-oxabicyclo[3.2.1]octanes . These compounds can then undergo further reactions, such as interrupted Nazarov cyclization, to yield diastereomerically pure 11-oxatricyclo[5.3.1.0]undecanes.
Scientific Research Applications
8-Oxobicyclo[3.2.1]octane-3-carboxylic acid has several scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new synthetic methodologies.
In biology and medicine, compounds derived from this compound have been studied for their potential biological activities. For example, the 8-azabicyclo[3.2.1]octane scaffold, which is structurally related to this compound, is the central core of tropane alkaloids that display a wide array of interesting biological activities .
Mechanism of Action
The mechanism of action of 8-Oxobicyclo[3.2.1]octane-3-carboxylic acid involves its interaction with various molecular targets and pathways. The compound’s unique structure allows it to participate in specific chemical reactions that can modulate biological processes. For instance, the oxo group at the 8-position and the carboxylic acid group at the 3-position can form hydrogen bonds and interact with enzymes or receptors, influencing their activity.
Comparison with Similar Compounds
8-Oxobicyclo[3.2.1]octane-3-carboxylic acid can be compared with other similar compounds, such as 8-azabicyclo[3.2.1]octane and 11-oxatricyclo[5.3.1.0]undecane . These compounds share a similar bicyclic core but differ in the functional groups attached to the core structure. The presence of different functional groups can significantly influence the chemical reactivity and biological activity of these compounds.
8-Azabicyclo[3.2.1]octane: This compound is the central core of tropane alkaloids and is known for its wide array of biological activities.
11-Oxatricyclo[5.3.1.0]undecane: This compound can be synthesized from 8-oxabicyclo[3.2.1]octanes via interrupted Nazarov cyclization and has unique structural features.
Properties
IUPAC Name |
8-oxobicyclo[3.2.1]octane-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O3/c10-8-5-1-2-6(8)4-7(3-5)9(11)12/h5-7H,1-4H2,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSGYKULVFGGLSM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(CC1C2=O)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.